3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate
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Overview
Description
3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate is an organic compound characterized by the presence of fluorine atoms on both the benzamido and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate typically involves a multi-step process:
Formation of 4-Fluorobenzoyl Chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The resulting 4-fluorobenzoyl chloride is then reacted with 3-amino-phenyl 4-fluorobenzoate in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atoms on the benzene rings can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-fluorobenzoic acid and 3-(4-fluorobenzamido)phenol.
Oxidation/Reduction: Corresponding quinones or hydroquinones.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also studied for its potential anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzamido)benzoic acid
- Phenyl 4-fluorobenzoate
- 4-Fluorobenzamide
Uniqueness
Compared to these similar compounds, 3-(4-Fluorobenzamido)phenyl 4-fluorobenzoate is unique due to the presence of both amide and ester functionalities, along with fluorine atoms on both aromatic rings. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
[3-[(4-fluorobenzoyl)amino]phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO3/c21-15-8-4-13(5-9-15)19(24)23-17-2-1-3-18(12-17)26-20(25)14-6-10-16(22)11-7-14/h1-12H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGAOHRPTAMTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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